Laurendecumallene A

Description

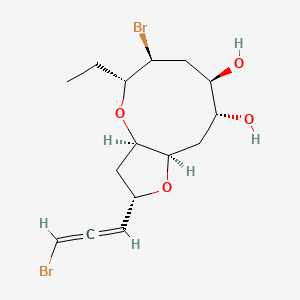

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22Br2O4 |

|---|---|

Molecular Weight |

426.14 g/mol |

InChI |

InChI=1S/C15H22Br2O4/c1-2-13-10(17)7-11(18)12(19)8-15-14(21-13)6-9(20-15)4-3-5-16/h4-5,9-15,18-19H,2,6-8H2,1H3/t3?,9-,10+,11-,12-,13-,14-,15-/m1/s1 |

InChI Key |

BYNNASQGMHJTHX-JFPGLQQHSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](C[C@H]([C@@H](C[C@@H]2[C@H](O1)C[C@H](O2)C=C=CBr)O)O)Br |

Canonical SMILES |

CCC1C(CC(C(CC2C(O1)CC(O2)C=C=CBr)O)O)Br |

Synonyms |

4:7,6:13-bisepoxy-9,10-diol-1,12-dibromopentadeca-1,2-diene laurendecumallene A |

Origin of Product |

United States |

Isolation and Advanced Purification Methodologies of Laurendecumallene a

Source Organism and Habitat

Laurencia decumbens as the Natural Origin

Laurendecumallene A is naturally produced by the marine red alga Laurencia decumbens. nih.gov This species is a member of the Rhodomelaceae family, which is well-known for producing a diverse array of halogenated secondary metabolites. scielo.br Laurencia decumbens is found in various marine environments, including locations in the Americas, Africa, Asia, and Oceania. scielo.br Notably, the specimens from which this compound was first isolated were collected off the coast of Weizhou Island in China. rsc.orgmorressier.com The co-occurrence of bromoallene and enyne metabolites, such as in L. decumbens, is considered uncommon. scielo.br

Extraction Protocols and Techniques

The initial step in isolating this compound involves the extraction of the algal biomass. The dried and powdered samples of Laurencia decumbens are subjected to extraction using an organic solvent. nih.gov One documented method involves the use of a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH). nih.gov This process yields a crude extract containing a complex mixture of compounds, including this compound and other related acetogenins (B1209576). nih.gov The selection of the extraction solvent system is critical to efficiently recover the desired lipophilic compounds from the algal material.

Chromatographic Separation and Purification Strategies

Following the initial extraction, a series of chromatographic techniques are employed to separate and purify this compound from the complex crude extract. bioanalysis-zone.com Chromatography relies on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. khanacademy.org

Initial fractionation of the crude extract is typically performed using column chromatography over silica (B1680970) gel. rsc.org This technique separates the components of the mixture based on their polarity. A gradient of solvents with increasing polarity, such as a mixture of n-hexane and ethyl acetate, is used to elute the compounds from the column. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. rsc.org

High-Resolution Liquid Chromatography for Isolation

For the final purification of this compound, high-resolution liquid chromatography (HRLC) is an essential tool. nih.gov This technique, particularly when coupled with mass spectrometry (LC-MS), provides the high separation efficiency and sensitivity required to isolate pure compounds from complex mixtures. nih.goviitb.ac.in

In the isolation of this compound and its analogues, preparative high-performance liquid chromatography (prep-HPLC) is often utilized. adesisinc.com This method allows for the separation of compounds with very similar chemical structures. The choice of the stationary phase (the column) and the mobile phase (the solvent system) is optimized to achieve the best possible separation of the target compound. nih.gov The process yields highly purified this compound, suitable for detailed spectroscopic analysis and structural elucidation. nih.gov

Other Advanced Separation Techniques for Purity Enhancement

To ensure the highest purity of the isolated this compound, other advanced separation techniques can be employed. These methods are designed to remove any remaining trace impurities. Techniques such as preparative thin-layer chromatography (prep-TLC) can be used for small-scale purification. rsc.org

Furthermore, advancements in separation science offer a range of sophisticated methods. While not explicitly detailed in the primary literature for this compound, techniques like counter-current chromatography or the use of specialized adsorbent resins could theoretically be applied for further purity enhancement. nih.gov The ultimate goal of these multi-step purification strategies is to obtain a sample of this compound that is homogenous and free from other metabolites, which is crucial for accurate structural determination and any subsequent biological evaluation.

Compound List

| Compound Name |

| This compound |

| Laurendecumallene B |

| Laurendecumenyne A |

| Laurendecumenyne B |

| Elatenyne |

| Dichloromethane |

| Methanol |

| n-Hexane |

| Ethyl acetate |

Interactive Data Table: Extraction and Purification Overview

| Step | Technique | Purpose | Key Parameters |

| 1. Extraction | Solvent Extraction | To obtain a crude extract from the algal biomass. | Solvent system: Dichloromethane-Methanol |

| 2. Initial Separation | Column Chromatography | To fractionate the crude extract based on polarity. | Stationary Phase: Silica Gel; Mobile Phase: n-Hexane/Ethyl Acetate Gradient |

| 3. Final Purification | High-Resolution Liquid Chromatography (HPLC) | To isolate pure this compound. | Preparative column and optimized mobile phase. |

Advanced Structural Elucidation of Laurendecumallene a

High-Resolution Spectroscopic Techniques

The definitive structure of Laurendecumallene A was pieced together using a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.gov These powerful analytical tools provided unambiguous evidence for the molecular formula, the connectivity of atoms, and the relative stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was instrumental in defining the carbon skeleton and the placement of functional groups within this compound. nih.gov Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, researchers were able to map out the intricate network of proton and carbon atoms.

The ¹H and ¹³C NMR spectra of this compound provided the foundational information for its structural determination. The ¹H NMR spectrum revealed the chemical environment of each proton, including characteristic signals for an allene (B1206475) group, protons adjacent to oxygen and bromine atoms, and aliphatic protons. The ¹³C NMR spectrum complemented this by identifying the number and type of carbon atoms, such as those in the allene system, carbons bearing oxygen or halogen substituents, and the aliphatic chain. nih.gov

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |

|---|---|---|

| 1 | 75.3 | 5.99, d (5.5) |

| 2 | 201.7 | |

| 3 | 102.4 | 5.48, d (5.5) |

| 4 | 85.5 | 4.10, m |

| 5a | 34.6 | 2.05, m |

| 5b | 2.25, m | |

| 6 | 80.5 | 4.02, m |

| 7 | 81.3 | 4.31, m |

| 8a | 33.1 | 1.88, m |

| 8b | 2.05, m | |

| 9 | 70.9 | 3.93, m |

| 10 | 72.0 | 3.79, m |

| 11a | 37.6 | 1.95, m |

| 11b | 2.15, m | |

| 12 | 57.3 | 4.18, m |

| 13 | 82.5 | 4.25, m |

| 14a | 37.0 | 2.10, m |

| 14b | 2.30, m | |

| 15 | 11.4 | 1.01, t (7.5) |

Data sourced from Wang et al., 2007. nih.gov

Two-dimensional NMR experiments were crucial for assembling the fragments identified in the 1D spectra into a coherent structure.

COSY (Correlation Spectroscopy): This experiment established proton-proton coupling networks. For instance, correlations observed in the COSY spectrum of this compound helped to trace the connectivity from H-3 through H-4, H-5, and up to H-15, confirming the presence of several contiguous proton systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR signals based on the more resolved ¹H NMR spectrum. princeton.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): While not explicitly detailed in the primary literature for this compound, NOESY or ROESY experiments are generally used to determine the relative stereochemistry of a molecule by identifying protons that are close to each other in space, regardless of their bonding connectivity. princeton.eduharvard.edu

Table 2: Key 2D NMR Correlations for this compound

| Protons (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |

|---|---|---|

| H-1 (5.99) | H-3 (5.48) | C-2, C-3 |

| H-3 (5.48) | H-1 (5.99), H-4 (4.10) | C-1, C-2, C-4, C-5 |

| H-6 (4.02) | H-5 (2.05, 2.25), H-7 (4.31) | C-4, C-5, C-7, C-8 |

| H-12 (4.18) | H-11 (1.95, 2.15), H-13 (4.25) | C-10, C-11, C-13, C-14 |

| H-15 (1.01) | H-14 (2.10, 2.30) | C-13, C-14 |

Data interpreted from Wang et al., 2007. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry provided crucial information about the molecular weight and elemental formula of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass of this compound. nih.gov This technique provides a highly accurate mass measurement, which allows for the calculation of a unique elemental formula. researchgate.netalevelchemistry.co.uk The HRESIMS data for this compound showed a cluster of isotopic peaks for [M + Na]⁺, which is characteristic of a dibrominated compound. nih.gov The measured mass was consistent with the molecular formula C₁₅H₂₂Br₂O₄. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Elemental Formula |

|---|---|---|---|

| [M + Na]⁺ | 462.9786 | 462.9780 | C₁₅H₂₂Br₂O₄Na |

Data sourced from Wang et al., 2007. nih.gov

While the primary publication does not provide a detailed tandem mass spectrometry (MS/MS) analysis, this technique is generally employed to further confirm a proposed structure. hilarispublisher.com In an MS/MS experiment, the molecular ion is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable clues about the connectivity of the molecule, as the fragments correspond to the loss of specific functional groups or parts of the carbon skeleton. This analysis would serve to corroborate the structural features of this compound deduced from NMR spectroscopy.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. masterorganicchemistry.com It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. masterorganicchemistry.commi-6.co.jp This absorption is recorded as a spectrum, which displays characteristic peaks or bands corresponding to specific types of bonds and functional groups. masterorganicchemistry.com

Table 1: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound

| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|---|

| Allene | C=C=C | Asymmetric Stretch | ~1950 |

| Alkyne | C≡C | Stretch | ~2100-2260 |

| C-H (sp) | C-H | Stretch | ~3300 |

| C-H (sp²) | C-H | Stretch | ~3000-3100 |

| C-H (sp³) | C-H | Stretch | ~2850-3000 |

| Carbon-Bromine | C-Br | Stretch | ~500-600 |

Note: The exact positions of absorption bands can be influenced by the molecular environment.

UV-Visible Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. msu.edu This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower-energy ground state to a higher-energy excited state. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophore's structure.

The conjugated enyne or other unsaturated systems within this compound act as chromophores. The extent of conjugation and the types of atoms involved directly influence the energy of the electronic transitions and, consequently, the λmax value. msu.edu While a simple, isolated double or triple bond absorbs at shorter wavelengths, often below the routine measurement range of 200 nm, conjugated systems absorb at longer, more readily detectable wavelengths. msu.edu Environmental factors such as the solvent can also influence the absorption spectrum. mdpi.com This data is valuable for confirming the presence and nature of the conjugated portions of the molecule. libretexts.orgnist.gov

Table 2: UV-Visible Absorption Data for Representative Chromophores

| Chromophore Type | Typical λmax (nm) | Solvent |

|---|---|---|

| Conjugated Diene | ~217-245 | Ethanol |

| Conjugated Enyne | ~223 | Ethanol |

Note: These are general ranges; actual values depend on the specific structure, substitution, and solvent.

Diffraction-Based Structural Determination

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful and definitive method for determining the complete three-dimensional atomic arrangement of a molecule in its solid, crystalline state. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single, well-ordered crystal. youtube.com The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be calculated, from which the precise coordinates of each atom can be determined. libretexts.org

This method provides unambiguous information about bond lengths, bond angles, and, crucially, the absolute stereochemistry of all chiral centers. utah.edu However, the primary challenge in applying X-ray crystallography to complex natural products like this compound is the necessity of growing a high-quality single crystal, which can be difficult and time-consuming. youtube.com For the related compound, Laurendecumallene B, X-ray analysis of a synthetic intermediate was instrumental in confirming key stereochemical assignments. researchgate.netrsc.org

Electron Diffraction (ED) for Microcrystalline Samples

Electron diffraction (ED) has emerged as a transformative technique for structural elucidation, particularly when obtaining large single crystals for X-ray analysis is not feasible. rigaku.com ED, and specifically three-dimensional electron diffraction (3D ED) or Microcrystal Electron Diffraction (MicroED), can determine atomic-resolution structures from nanocrystalline or microcrystalline powders. youtube.comrsc.org

The method utilizes an electron beam within a transmission electron microscope (TEM) to generate a diffraction pattern from extremely small crystals, often thousands of times smaller than what is required for X-ray crystallography. youtube.comyoutube.com Because electrons interact much more strongly with matter than X-rays, even sub-micron sized crystals can produce high-quality diffraction data. youtube.com This makes ED an invaluable tool for analyzing natural products that are isolated in minute quantities or are reluctant to form large crystals, a common scenario for marine-derived compounds. rigaku.com

Computational Chemistry Approaches to Structure Elucidation

Computer-Aided Structure Elucidation (CASE) Systems Integration

Computer-Aided Structure Elucidation (CASE) systems represent a sophisticated computational approach that integrates various sources of spectroscopic data to determine the structure of an unknown compound. ontosight.aiwikipedia.org These systems use algorithms to generate all possible molecular structures consistent with a given molecular formula and then rank these candidates based on their compatibility with experimental data, primarily from 2D Nuclear Magnetic Resonance (NMR) experiments. technologynetworks.com

For a molecule as complex as this compound, with multiple stereocenters and functional groups, the number of possible isomers can be vast. acs.org CASE programs help chemists manage this complexity by systematically analyzing correlation data to build and verify structural fragments, ultimately assembling them into complete candidate structures. researchgate.net Modern CASE systems can incorporate data from various sources and even use predicted spectral data to help distinguish between closely related isomers. acdlabs.commdpi.com This automated, unbiased analysis significantly accelerates the elucidation process and reduces the potential for human error, making it an indispensable tool in modern natural product chemistry. technologynetworks.com

Biosynthetic Pathways and Precursor Studies Relevant to Laurendecumallene a

Proposed Biogenetic Routes for C15-Acetogenins

The biosynthesis of C15-acetogenins, such as laurendecumallene A and the closely related laurendecumallene B, is thought to begin with common fatty acid precursors. scielo.br These linear molecules undergo a series of enzymatic modifications, including desaturation, oxidation, halogenation, and cyclization, to generate the characteristic cyclic ether systems and terminal functionalities like the bromoallene group found in this compound. scielo.brnih.gov

The carbon skeleton of C15-acetogenins is widely believed to be derived from the polyketide pathway, which is analogous to fatty acid biosynthesis. scielo.brnih.gov This hypothesis posits that a C16 fatty acid serves as the initial precursor. Through a series of enzymatic steps, this precursor is thought to be tailored into a C15 linear polyene. Evidence supporting this includes the isolation of various non-halogenated, linear C15 acetylenic polyenes, such as trans- and cis-laurediol, from Laurencia species. scielo.br These compounds are considered to be key biosynthetic precursors to the more complex, cyclized acetogenins (B1209576). scielo.br The formation of a polyketide chain involves the sequential condensation of small carboxylic acid units, a process managed by large, multi-domain enzymes known as polyketide synthases (PKSs).

A defining characteristic of many Laurencia acetogenins is the presence of halogen atoms, most commonly bromine. scielo.br Halogenation is not merely a decorative step but a crucial event that often initiates the cascade of cyclization reactions responsible for forming the core ether rings. scielo.brnih.gov In the marine environment, bromide is readily available, and red algae have evolved specialized enzymes, namely vanadium-dependent bromoperoxidases (V-BPOs), to incorporate it into organic molecules.

The proposed mechanism involves the enzymatic generation of an electrophilic bromine species (e.g., bromonium ion, Br+). This reactive species then attacks a double bond in the linear polyene precursor, triggering a series of stereospecific intramolecular ring closures to form tetrahydrofuran (B95107) or other cyclic ether structures. scielo.br This process of bromonium ion-induced cyclization is a central theme in the proposed biosynthesis of virtually all cyclic C15-acetogenins. scielo.brrsc.org

Enzymatic Transformations Implicated in this compound Formation

While the specific enzymes for the biosynthesis of this compound have not been isolated, a putative sequence of transformations can be proposed based on known biochemistry and studies of related compounds. The key steps are believed to be:

Polyketide Synthesis: Formation of a C15 linear polyene backbone via a polyketide synthase.

Halogenation and Cyclization: A vanadium-dependent bromoperoxidase likely catalyzes the formation of a bromonium ion, which initiates the cyclization cascade to form the fused ether ring system. Synthetic studies on laurendecumallene B suggest that a bromonium-induced cyclization/ring-expansion process is a key step in forming the eight-membered ring. nih.govrsc.orgresearchgate.net

Allene (B1206475) Formation: The bromoallene terminus is a characteristic feature of this compound. This moiety is generally thought to be formed from a terminal enyne (a conjugated triple and double bond) precursor, possibly through an enzyme-mediated propargyl rearrangement or a related mechanism.

Further Oxidations and Tailoring: Additional enzymes, such as oxidases and reductases, would be required to install the various hydroxyl groups and establish the final stereochemistry of the molecule.

Identification and Characterization of Biosynthetic Intermediates

Direct isolation of biosynthetic intermediates on the pathway to this compound has not been reported. However, the general biosynthetic scheme for C15-acetogenins points to several key precursor types. As mentioned, linear acetylenic polyenes like laurediols are considered early-stage precursors for the entire class of compounds. scielo.br

Further down the pathway, cyclic ethers containing a pendant side chain are the next logical intermediates. The total synthesis of laurendecumallene B, a stereoisomer of this compound, relied on the construction of a complex tetrahydrofuran intermediate which then underwent a bromonium-ion-induced ring expansion to create the final eight-membered ether core. nih.govresearchgate.net This synthetic intermediate, designed based on biogenetic principles, serves as a strong model for the likely structure of a late-stage biosynthetic intermediate in the natural pathway.

Biomimetic Considerations in Laurendecumallene Synthesis

Biomimetic synthesis, which mimics proposed biosynthetic reactions, has been a powerful tool for validating hypothetical pathways and for achieving efficient chemical syntheses of complex natural products. researchgate.netacs.orgengineering.org.cnacs.org In the case of the laurendecumallene family, synthetic efforts have been heavily influenced by the proposed role of bromonium ions in constructing the core structure.

The total synthesis of laurendecumallene B provides a compelling example. nih.govrsc.orgresearchgate.net Researchers successfully employed a bromonium-induced cyclization and ring-expansion strategy, using a highly reactive bromenium source (Et2SBr·SbCl5Br, or BDSB), to transform a bicyclic tetrahydrofuran precursor into the characteristic eight-membered bromoether core of the molecule. nih.govacs.org The success of this biomimetic approach provides strong support for the hypothesis that a similar bromonium-initiated cascade occurs in the biosynthesis within the Laurencia alga. researchgate.netacs.org These synthetic studies not only affirm the plausibility of the proposed biosynthetic pathway but also have been instrumental in determining the previously unknown absolute and relative stereochemistry of these complex molecules. researchgate.netmorressier.com

Chemical Synthesis Strategies Towards Laurendecumallene a and Analogues

Retrosynthetic Analysis of the Laurendecumallene A Skeleton

The synthetic approach to the laurendecumallene skeleton is informed by a detailed retrosynthetic analysis, which involves strategically breaking down the complex target molecule into simpler, more readily available starting materials. bhavanscollegedakor.orgias.ac.in For laurendecumallenes, the analysis primarily focuses on the disconnection of the characteristic eight-membered ether ring and the bromoallene moiety.

A common retrosynthetic strategy for the laurendecumallene class, as exemplified in the synthetic efforts towards Laurendecumallene B, begins by disconnecting the bromoallene group. rsc.orgresearchgate.net This is envisioned to arise from a bromenium-induced cyclization of a precursor containing an enyne functionality. rsc.orgresearchgate.net The eight-membered oxocine ring, a key structural feature, is traced back to a smaller, functionalized tetrahydrofuran (B95107) precursor through a ring-expansion strategy. rsc.orgresearchgate.netresearchgate.net This ring-expansion is a critical step, designed to overcome the challenges associated with the direct formation of medium-sized rings.

Further disconnection of the tetrahydrofuran precursor leads to simpler acyclic fragments. For instance, in the synthesis of Laurendecumallene B, the tetrahydrofuran core is constructed from a chiral starting material such as (S)-(−)-glycidol, establishing the initial stereochemistry that is carried through the synthesis. rsc.org Alternative retrosynthetic plans have considered a Nozaki–Hiyama–Kishi (NHK) coupling reaction to form a key bond in an acyclic precursor, which then undergoes cyclization to form the eight-membered ring. acs.org

The general retrosynthetic approach for the laurendecumallene class can be summarized as follows:

Target Molecule (this compound/B): Disconnect the bromoallene moiety.

Enyne Precursor: Disconnect the eight-membered ring via a ring-expansion.

Tetrahydrofuran Precursor: Disconnect to acyclic fragments.

Acyclic Fragments: Trace back to simple, commercially available chiral starting materials.

This analytical process allows for a logical and stepwise plan for the forward synthesis, addressing the key stereochemical and structural challenges inherent in the laurendecumallene skeleton. bhavanscollegedakor.orgias.ac.in

Total Synthesis Approaches to the Laurendecumallene Class

The total synthesis of laurendecumallenes has been approached through various innovative methodologies, primarily focusing on the efficient construction of the central eight-membered bromoether ring and the stereoselective installation of the bromoallene side chain. rsc.orgnih.gov While a definitive total synthesis of this compound has not been reported, the strategies developed for the synthesis of its close analogue, Laurendecumallene B, provide a clear blueprint for accessing this class of molecules. acs.orgrsc.org

The formation of the eight-membered oxocine ring is a significant challenge in the synthesis of laurendecumallenes due to unfavorable entropic and enthalpic factors. orgsyn.org Synthetic chemists have devised several powerful strategies to overcome these hurdles.

A highly effective method for constructing the eight-membered bromoether ring involves a bromenium-induced cyclization followed by a ring-expansion cascade. rsc.orgresearchgate.net This strategy has been successfully applied in the total synthesis of Laurendecumallene B and other members of the Laurencia family of natural products. rsc.orgacs.org

The process typically starts with a substituted tetrahydrofuran containing an exocyclic alkene. rsc.org Treatment with a potent bromenium source, such as bromodiethylsulfonium bromopentachloroantimonate (BDSB), generates a bromonium ion which then triggers the formation of an oxonium intermediate. rsc.orgorgsyn.org This intermediate subsequently undergoes a ring-opening and re-cyclization sequence to furnish the desired eight-membered ring. rsc.org The stereochemical outcome of the ring expansion can be influenced by the geometry of the alkene precursor and the reaction conditions. rsc.orgresearchgate.net

In the synthesis of Laurendecumallene B, this methodology was crucial for the formation of the core structure. rsc.org The reaction required careful optimization of solvents and temperature to achieve the desired diastereoselectivity. researchgate.netorgsyn.org

Table 1: Selected Conditions for Bromenium-Induced Cyclization/Ring-Expansion

| Precursor | Reagent | Solvent | Temperature | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|---|

| Aldehyde 23 | BDSB | CH2Cl2 | 0 °C | ~50% | 7:1 | orgsyn.org |

It is noteworthy that other brominating agents like N-Bromosuccinimide (NBS) were found to be less effective in promoting this specific transformation in certain contexts. rsc.org

An alternative and powerful approach for the construction of the Laurencia oxacycle core is through palladium-catalyzed reactions. acs.orgnih.gov A notable example is the palladium-catalyzed medium-ring formation from a cyclic propargyl carbonate. acs.orgnih.gov This reaction proceeds via a ring-opening and -closing cascade, where the intramolecular nucleophilic attack occurs at the central carbon atom of the propargyl unit to yield the tetrahydro-2H-oxocine derivative. acs.orgacs.orgnih.gov

This strategy was explored in a synthetic study towards Laurendecumallene B, demonstrating its potential for constructing the core skeleton of this class of natural products. acs.orgnih.gov The retrosynthetic plan for this approach envisioned the eight-membered ring being constructed from an acyclic precursor via a Nozaki–Hiyama–Kishi (NHK) coupling reaction, followed by several functional group manipulations and the key palladium-catalyzed cyclization. acs.org While the full synthesis was not completed, this method provides a valuable alternative to the bromenium-based strategies. acs.orgrsc.org

Ring-closing metathesis (RCM) is a versatile and widely used method for the synthesis of unsaturated rings of various sizes, including medium-sized rings. acs.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile ethylene (B1197577) byproduct. acs.orgresearchgate.net

In the context of the laurendecumallene class, RCM has been employed to construct the oxonene or oxocene ring systems. acs.org For instance, in the synthesis of related dioxabicyclic bromoallene marine natural products, RCM was a key step in forming the nine-membered oxonene ring. acs.org Computational analyses have been used to understand the conformational effects that influence the rate of oxonene formation via RCM in these systems. acs.org While not explicitly reported for the synthesis of this compound, RCM remains a powerful tool in the synthetic chemist's arsenal (B13267) for the construction of the medium-sized ether rings characteristic of the Laurencia natural products.

The bromoallene moiety is a key functional group in many Laurencia natural products, and its stereoselective formation is a critical step in their total synthesis. rsc.orgresearchgate.net The axial chirality of the bromoallene is a defining stereochemical feature of these molecules. morressier.com

A common method for the stereospecific installation of the bromoallene is the SN2' displacement of a propargylic alcohol precursor. researchgate.net This can be achieved using halocuprate reagents on propargylic methanesulfonates. acs.org

In the total synthesis of Laurendecumallene B, the bromoallene was formed via a BDSB-induced cyclization of an enyne precursor. rsc.orgresearchgate.net This reaction was found to be solvent-dependent, with acetonitrile (B52724) proving to be an effective solvent. researchgate.net Interestingly, this was the first reported successful use of BDSB to form a bromoallene from a free alcohol/enyne precursor. researchgate.net The reaction yielded a mixture of diastereomers, which could be separated to provide the desired natural product. researchgate.net

The stereochemical assignment of the bromoallene is often guided by Lowe's rule and confirmed by matching spectral data with the natural product. rsc.org

Diastereoselective and Enantioselective Strategies

The total synthesis of Laurencia acetogenins (B1209576), such as the laurendecumallenes, presents significant stereochemical challenges due to the presence of multiple stereocenters. morressier.com Synthetic chemists have devised elegant strategies to control the relative and absolute stereochemistry of the molecule. A cornerstone of these strategies is a bromenium-induced cyclization and ring-expansion cascade, which is instrumental in generating the functionalized eight-membered bromoether core with a high degree of stereocontrol. rsc.orgresearchgate.net

The enantioselective synthesis of the closely related Laurendecumallene B showcases a powerful approach where stereocenters are established through a predictable and readily modifiable pathway. rsc.orgresearchgate.net A key transformation involves the treatment of a tetrahydrofuran precursor bearing an exocyclic alkene with a potent bromenium source, such as bromodiethylsulfonium bromopentachloroantimonate(V) (BDSB). rsc.orgnih.gov This reagent induces the formation of an oxonium intermediate, which then undergoes a ring-expansion to furnish the eight-membered ether ring. rsc.orgnih.gov

The diastereoselectivity of this crucial ring-forming step is highly dependent on the reaction conditions, particularly the choice of solvent. Research on the synthesis of a key intermediate for Laurendecumallene B demonstrated that while solvents like nitromethane (B149229) (MeNO₂) and nitroethane (EtNO₂) provided the desired product, the diastereomeric ratio and yield were suboptimal. rsc.orgnih.gov A significant breakthrough was achieved by using dichloromethane (B109758) (CH₂Cl₂) at 0 °C, which led to a superior yield and a 7:1 diastereomeric ratio. nih.gov This highlights the critical role of solvent choice in modulating the transition state of the cyclization, thereby dictating the stereochemical outcome. researchgate.netnih.gov

Table 1: Optimization of Diastereoselective Ring-Expansion Reaction nih.gov

| Entry | Solvent | Temperature (°C) | Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | MeNO₂ | -20 | ~30% | ~5:1 |

| 2 | EtNO₂ | -20 | ~30% | ~5:1 |

| 3 | MeNO₂ | 0 | <30% | Diminished |

| 4 | CH₂Cl₂ | -20 | <10% | N/A |

Synthetic Methodologies for Key Substructures

The complex structure of this compound necessitates the development of specific synthetic routes for its constituent heterocyclic systems. The assembly of the tetrahydrofuran (THF) unit and the brominated eight-membered ether ring are central to any total synthesis effort.

Strategies for Tetrahydrofuran (THF) Unit Synthesis

The tetrahydrofuran ring is a common structural element in many Laurencia natural products. acs.org Synthetic strategies often construct this ring early in the synthetic sequence. A general and powerful approach involves a bromonium-induced cyclization that starts from a common acyclic or bicyclic precursor. acs.org

Various methods are available for the stereocontrolled synthesis of substituted THFs:

Asymmetric Cycloetherification : Cinchona-alkaloid-based organocatalysts can facilitate the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing access to chiral THF rings with high enantioselectivity. organic-chemistry.org

Radical Cyclization : Diastereoselectivity in the radical cyclization to form 2,4-disubstituted tetrahydrofurans can be controlled through the use of Lewis acids. diva-portal.org While unperturbed reactions may favor the trans-isomer, the addition of trialkylaluminum can reverse the selectivity to favor the cis-product. diva-portal.org

Redox-Relay Heck Reaction : An operationally simple strategy uses the redox-relay Heck reaction of readily available cis-butene-1,4-diol to generate cyclic hemiacetals, which can be subsequently reduced to afford 3-aryl tetrahydrofurans. organic-chemistry.org

Chlorohydrin-Based Strategy : For molecules containing bis-THF cores, a flexible strategy based on chlorohydrin intermediates has been used for stereocontrolled synthesis. researchgate.net

In the context of laurendecumallene synthesis, the THF unit is often formed as part of a bicyclic system that serves as the precursor for the subsequent eight-membered ring formation. acs.orgresearchgate.net

Approaches to Brominated Eight-Membered Ether Ring Systems

The construction of the medium-sized, brominated eight-membered ether ring is arguably the most challenging and defining aspect of the synthesis of laurendecumallenes. rsc.orgresearchgate.net The most successful and biomimetic strategy involves a bromonium-induced ring expansion of a tetrahydrofuran derivative. acs.orgresearchgate.net

This key transformation proceeds via the following general steps:

Precursor Synthesis : A tetrahydrofuran substrate containing an exocyclic alkene is synthesized. rsc.orgnih.gov This precursor contains the necessary chiral information to guide the stereochemical outcome of the subsequent steps.

Bromonium Ion Formation : The precursor is activated with a highly reactive bromenium source, typically BDSB (Et₂SBr·SbCl₅Br), to generate a bridged bromonium ion across the exocyclic double bond. rsc.orgresearchgate.net

Oxonium Intermediate Generation : The THF oxygen atom attacks the bromonium ion intramolecularly, leading to the formation of a strained oxonium intermediate. rsc.orgnih.gov

Ring-Expansion : The strained intermediate undergoes a ring-opening fragmentation. This can occur via elimination of a neighboring group (like a silane) or through nucleophilic attack by a suitably positioned protecting group, ultimately yielding the eight-membered ether ring. rsc.orgnih.gov

This methodology has proven to be robust, enabling concise asymmetric total syntheses of numerous members of the Laurencia family, including microcladallenes A and B, laurallene, and prelaureatin, from a common bicyclic intermediate. acs.orgresearchgate.net The final bromoallene moiety is typically installed in the final stages of the synthesis, often through another bromenium-induced closure that can be partially stereoselective. rsc.org

Chemical Derivatization for Structural Exploration

Chemical derivatization is a powerful tool for confirming the structure of complex natural products and for exploring the structure-activity relationship (SAR) of bioactive molecules. This involves the targeted modification of functional groups on the natural product scaffold.

Functional Group Interconversions on the Laurendecumallene Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another. solubilityofthings.com These reactions are fundamental to organic synthesis, allowing chemists to modify a molecule's properties and prepare it for subsequent reactions. solubilityofthings.comub.edu Common FGIs include the conversion of alcohols to halides or esters, oxidation of alcohols to aldehydes or ketones, and reduction of carbonyls back to alcohols. youtube.com

In the study of laurendecumallenes and related compounds, FGI is crucial for structural elucidation. For instance, in the work towards confirming the structure of Laurendecumallene B, the diol moiety was derivatized with various reagents in an attempt to grow a single crystal suitable for X-ray analysis. rsc.org These derivatization attempts represent classic examples of FGI:

Esterification : The diol was treated with reagents like p-bromobenzoyl chloride, ferrocene (B1249389) carboxyl chloride, 4-nitrobenzoyl chloride, and 3,5-dinitrobenzoyl chloride to form the corresponding esters. rsc.org Although these analogues did not ultimately yield suitable crystals, the process demonstrates how hydroxyl groups can be converted to esters to alter the molecule's crystalline properties. rsc.org

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of a natural product is essential for probing its biological activity and mechanism of action. A flexible total synthesis route allows for the creation of such analogues by either modifying the starting materials or intercepting the synthesis with alternative reagents.

The synthetic pathway developed for Laurendecumallene B serves as an excellent platform for generating analogues. morressier.com The modularity of the approach, which relies on a common tetrahydrofuran intermediate, allows for variations to be introduced. acs.orgresearchgate.net For example, one could envision:

Modifying the Side Chain : The enyne side chain, which is typically installed via coupling reactions, could be replaced with other functionalities to explore their impact on bioactivity. researchgate.net

Varying Ring Substituents : The stereochemistry and nature of the substituents on the heterocyclic rings can be altered by using different chiral building blocks at the start of the synthesis. The diastereoselectivity of the ring-expansion can also be tuned to produce epimeric analogues. researchgate.netnih.gov

Altering Functional Groups : Research into the key BDSB-induced cyclization revealed that not all functional groups are tolerated. Attempts to cyclize precursors where the aldehyde group was replaced by an acetate-protected or a free hydroxyl group failed to produce the desired eight-membered ring. nih.gov This provides valuable information about the electronic and steric requirements of the reaction, guiding the design of synthesizable analogues.

This ability to generate a library of related compounds is a key outcome of a successful total synthesis program, paving the way for future biological and medicinal chemistry studies. morressier.com

Conformational Analysis and Molecular Dynamics of Laurendecumallene a

Experimental Conformational Studies

To date, there are no specific experimental studies, such as detailed Nuclear Magnetic Resonance (NMR) spectroscopic analysis or X-ray crystallography, that are solely dedicated to elucidating the conformational preferences of Laurendecumallene A. The initial structure and relative stereochemistry of this compound were determined based on spectroscopic data upon its isolation. However, a comprehensive analysis of its solution-phase or solid-state conformation, which would involve techniques like Nuclear Overhauser Effect (NOE) studies or the analysis of coupling constants to determine dihedral angles, has not been published. Such experimental data is fundamental for validating computational models and providing a true picture of the molecule's preferred shapes.

Computational Conformational Analysis

Computational chemistry offers powerful tools to explore the conformational space of complex molecules like this compound. However, specific computational studies focusing on this compound are scarce in the literature.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) force fields are instrumental in performing initial conformational searches and running molecular dynamics (MD) simulations to understand the flexibility of molecules. For a molecule with multiple chiral centers and rotatable bonds like this compound, a systematic conformational search using MM would be the first step to identify low-energy conformers. Subsequently, MD simulations could provide insights into the dynamic behavior of the molecule in different environments, revealing how its conformation might change over time. While these methods have been applied to other members of the Laurencia family of natural products, there are no published reports detailing the application of these techniques specifically to this compound.

DFT-Based Conformational Searches

Density Functional Theory (DFT) calculations provide a higher level of theory for refining the energies and geometries of conformers identified through molecular mechanics. In the context of related compounds like Laurendecumallene B, low-level DFT calculations have been employed to assess the feasibility of certain reaction pathways by analyzing the dihedral angles of proposed intermediates. rsc.orgrsc.org This suggests that a similar approach would be highly valuable for understanding the conformational energetics of this compound. A thorough DFT-based conformational search would involve optimizing the geometry of various potential conformers and calculating their relative energies to determine the most stable structures.

A hypothetical DFT study on this compound would likely involve the following steps:

Generation of a diverse set of initial conformations using a molecular mechanics-based search.

Geometry optimization of these conformations using a suitable DFT functional (e.g., B3LYP) and basis set.

Calculation of the relative energies of the optimized conformers to establish a conformational energy profile.

Such a study would provide crucial data on the preferred spatial arrangement of the atoms in this compound, which is essential for understanding its reactivity and potential biological interactions. However, at present, such specific data for this compound is not available in the scientific literature.

Future Perspectives in Laurendecumallene a Research

Development of Novel and More Efficient Synthetic Routes

The total synthesis of laurendecumallenes, including the enantioselective total synthesis of laurendecumallene B, has showcased innovative strategies for the construction of their characteristic eight-membered bromoether rings. rsc.orgnih.gov However, the pursuit of more efficient and scalable synthetic routes remains a critical objective. Future research will likely focus on several key areas to streamline the synthesis of laurendecumallene A and its derivatives.

One promising avenue is the development of novel cyclization strategies. The use of a bromenium-induced cyclization/ring-expansion process has proven effective, but exploring alternative catalytic systems could lead to improved yields and stereoselectivity. nih.gov For instance, investigating different Lewis or Brønsted acids as catalysts, or even photoredox catalysis, could unveil new pathways for the key ring-forming step. Furthermore, the strategic positioning of functional groups in the acyclic precursor can be further optimized to facilitate more efficient and diastereoselective cyclizations.

Application of Emerging Spectroscopic Technologies for Deeper Structural Insights

The definitive structural elucidation of complex natural products like this compound is heavily reliant on spectroscopic techniques. acs.org While traditional NMR and mass spectrometry are indispensable, emerging technologies offer the potential for unprecedented levels of structural detail.

Microscale and nanoscale NMR spectroscopy, for instance, are becoming increasingly powerful tools for the analysis of minute quantities of natural products. nih.govresearchgate.net This is particularly relevant for marine natural products, which are often isolated in very small amounts. mdpi.com The application of microcryoprobe NMR technology to this compound could provide higher resolution and sensitivity, enabling the unambiguous assignment of all proton and carbon signals, even for complex and overlapping regions of the spectrum. This would be invaluable for confirming the constitution and relative stereochemistry of any newly isolated analogues.

Advanced chiroptical methods, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are also poised to play a more significant role in determining the absolute configuration of this compound and its derivatives. mdpi.com These techniques, when coupled with quantum chemical calculations, can provide a reliable assignment of stereocenters, which is often a challenging aspect of natural product structure elucidation. nih.gov The use of these methods could help to resolve any remaining ambiguities in the stereostructure of this compound and will be essential for characterizing new, stereochemically complex analogues.

Advanced Computational Studies for Comprehensive Molecular Understanding

Computational chemistry has become an integral part of modern natural product research, offering insights that complement experimental data. uq.edu.ausolubilityofthings.com For this compound, advanced computational studies can provide a deeper understanding of its structure, conformation, and reactivity.

Density functional theory (DFT) calculations have already been employed to model potential oxonium intermediates in the synthesis of laurendecumallene B, providing predictive power in designing successful cyclization strategies. nih.govresearchgate.net Future computational work on this compound could involve more sophisticated molecular dynamics (MD) simulations to explore its conformational landscape in different solvent environments. This would be crucial for understanding its three-dimensional shape, which is intimately linked to its biological activity.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods could be used to model the interaction of this compound with potential biological targets. cecam.org By simulating the binding of the molecule within the active site of an enzyme or receptor, researchers can gain insights into the molecular basis of its bioactivity and guide the design of more potent analogues. Computational prediction of NMR and chiroptical spectra will also continue to be a vital tool for structural verification and stereochemical assignment, particularly when dealing with novel or synthetically modified compounds. researchgate.net The increasing accuracy of these predictive methods can significantly accelerate the process of structure elucidation. unina.it

Exploration of Unreported Analogues and Derivatives for Chemical Space Expansion

The known laurendecumallenes likely represent only a fraction of the chemical diversity produced by Laurencia species. A significant future direction will be the systematic exploration for unreported analogues and the semisynthesis or total synthesis of novel derivatives to expand the chemical space around the laurendecumallene scaffold.

This exploration can be pursued through a combination of strategies. Renewed bioassay-guided fractionation of extracts from different Laurencia species, or even from the same species collected at different locations or seasons, could lead to the discovery of new, naturally occurring laurendecumallenes. Modern metabolomic approaches, utilizing high-resolution mass spectrometry and sophisticated data analysis, can facilitate the rapid identification of novel compounds within complex mixtures. acs.org

Q & A

Q. What are the key challenges in synthesizing Laurendecumallene A, and how do they influence experimental design?

this compound's synthesis involves constructing an 8-membered bromoether ring with multiple stereocenters. A major challenge is achieving diastereoselective cyclization , as minor conformational variations in precursors (e.g., dihedral angles φ and ψ) can lead to failed ring formation. For example, acetate-protected or free hydroxyl analogues of intermediate 23 showed reduced cyclization efficiency compared to the aldehyde variant, likely due to suboptimal dihedral angles (φ = 132.22°, ψ = 134.32°) . Methodologically, solvent selection (e.g., CH₂Cl₂ vs. EtNO₂) and bromenium sources like BDSB (Et₂SBr·SbCl₅Br) are critical for stabilizing reactive intermediates and enabling ring expansion .

Q. How does solvent choice impact the stereochemical outcome of bromoallene formation in this compound synthesis?

Solvent polarity and coordinating ability directly affect bromenium-induced cyclization. For instance, MeCN provided superior yields (72%) and controlled stereoselectivity during bromoallene formation compared to EtNO₂ or MeNO₂, which resulted in lower yields and erratic ratios of epimers . This solvent dependency underscores the need for systematic screening (Table 1 in ), as subtle changes in dielectric constant can alter transition-state stabilization.

Q. What analytical techniques are essential for verifying the stereochemical configuration of this compound?

Key methods include:

- NMR spectroscopy for analyzing coupling constants (e.g., ) to confirm exocyclic alkene geometry .

- DFT-based conformational analysis to model dihedral angles and predict cyclization feasibility .

- X-ray crystallography (when applicable) for absolute configuration determination, though synthetic intermediates often require derivatization (e.g., protecting group manipulation) for crystallization .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereoselectivity data during cyclization/ring-expansion steps?

Discrepancies in diastereomeric ratios (dr) often arise from solvent effects or precursor flexibility. For example, cyclization of intermediate 23 in CH₂Cl₂ at 0°C achieved a 7:1 dr, whereas reactions in EtNO₂ at -78°C yielded only 5:1 dr . To address such contradictions:

- Perform temperature-controlled kinetic studies to differentiate thermodynamic vs. kinetic control.

- Use molecular dynamics simulations to assess conformational flexibility of precursors under varying conditions .

- Validate hypotheses with substrate analogues (e.g., lactone 22 vs. aldehyde 23) to isolate structural contributors to selectivity .

Q. What computational strategies predict the success of bromenium-induced cyclization in complex polyene systems?

Low-level DFT calculations can model oxonium intermediates and predict dihedral angles critical for intramolecular attack. For instance, precursors with φ > 140° (e.g., aldehyde 23: φ = 144.12°) showed higher cyclization success than rigid analogues (e.g., lactone 22: φ = 128.67°) . Advanced methods include:

Q. How can failed cyclization pathways inform the design of alternative synthetic routes?

Unsuccessful attempts (e.g., lactone 22 cyclization) reveal structural constraints, such as insufficient conformational flexibility or unfavorable steric interactions. Researchers can:

- Modify protecting groups (e.g., switching from TBS to Boc) to adjust steric bulk.

- Introduce chelating Lewis acids (e.g., TiCl₄) to enforce specific transition-state geometries during allylation steps .

- Screen alternative bromenium sources (e.g., TBCO vs. BDSB) to balance reactivity and selectivity .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

- Detailed reaction logs : Document exact stoichiometry, solvent batch effects, and temperature gradients (e.g., 0°C vs. -20°C impacts BDSB reactivity) .

- Intermediate characterization : Provide / NMR, HRMS, and IR data for all key intermediates .

- Scale-up validation : Confirm yield consistency across scales (e.g., 49% yield for 23 cyclization at 0.06 mmol vs. 38% at larger scales) .

Q. How should researchers approach conflicting stereochemical assignments in Laurendecumallene derivatives?

- Combine Mosher ester analysis with NOE (Nuclear Overhauser Effect) experiments to resolve ambiguous configurations.

- Cross-reference synthetic data with natural product isolates to validate absolute stereochemistry .

Data Contradiction Analysis

Q. Why do solvent-dependent stereoselectivity trends vary between this compound and related bromoethers?

Unlike some bromoallene systems, this compound’s stereoselectivity in MeCN was not solvent-correlated, suggesting unique bromenium solvation effects. This highlights the need for solvent parameter mapping (e.g., Kamlet-Taft α, β, π*) to rationalize deviations from literature precedents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.